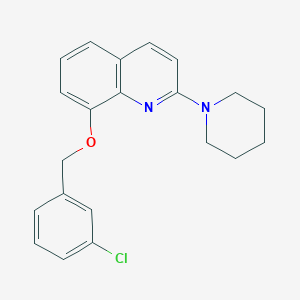

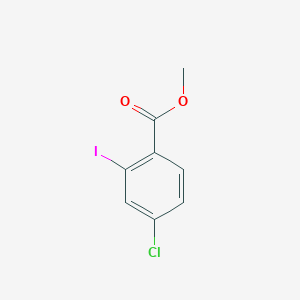

![molecular formula C22H17N3O3S B2421749 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide CAS No. 946306-03-2](/img/structure/B2421749.png)

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide” is a complex organic compound that contains several functional groups and rings, including a thiazolo[3,2-a]pyrimidin-6-yl ring, a xanthene ring, and a carboxamide group. Compounds with these structures are often studied for their potential biological activities .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, the carboxamide group could potentially be hydrolyzed to form a carboxylic acid and an amine. The compound could also undergo reactions at the aromatic rings, such as electrophilic aromatic substitution .

Scientific Research Applications

Synthesis and Structural Studies

- Synthesis and Antimicrobial Activity : A study by Gein et al. (2015) reported the synthesis of related thiazolopyrimidine compounds, demonstrating their potential antimicrobial activity [Gein et al., 2015].

- Structural and Conformational Analysis : Nagarajaiah and Begum (2014) conducted a detailed investigation into the structural modifications and conformational features of thiazolopyrimidine compounds, offering insights into their supramolecular aggregation [Nagarajaiah & Begum, 2014].

Biological and Pharmacological Properties

- Growth Stimulant Properties : Pivazyan et al. (2017) explored the synthesis of derivatives of 5H-thiazolo[3,2-a]pyrimidin-5-one, finding that some synthesized compounds exhibited growth stimulant properties [Pivazyan et al., 2017].

- Anti-Inflammatory Activity : A study by Doria et al. (1986) synthesized related thiadiazolopyrimidine carboxamides and evaluated them for anti-inflammatory activity, with some showing promising results [Doria et al., 1986].

- Anticancer and Anti-5-Lipoxygenase Agents : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, including compounds related to thiazolopyrimidines, and evaluated them as anticancer and anti-5-lipoxygenase agents [Rahmouni et al., 2016].

Chemical Reactivity and Synthesis Techniques

- Microwave Irradiation Synthesis : Djekou et al. (2006) reported an efficient synthesis of thiazolopyrimidinones under microwave irradiation, a technique that could be applicable to the synthesis of related compounds [Djekou et al., 2006].

- Synthesis of Derivatives : Prasad and Begum (2018) synthesized and evaluated the crystal structures of thiazolopyrimidine derivatives, highlighting their interesting supramolecular architecture [Prasad & Begum, 2018].

Mechanism of Action

The mechanism of action of this compound is not known, as it likely depends on its interactions with specific biological targets. Compounds with similar structures have been studied for a variety of biological activities, including anti-inflammatory, bactericidal, antifungal, antioxidant, anticancer, antimicrobial, and antiviral activities .

Properties

IUPAC Name |

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3S/c1-12-11-29-22-23-13(2)19(21(27)25(12)22)24-20(26)18-14-7-3-5-9-16(14)28-17-10-6-4-8-15(17)18/h3-11,18H,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRJWWPNBJUYCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxaspiro[5.5]undecan-9-amine](/img/structure/B2421670.png)

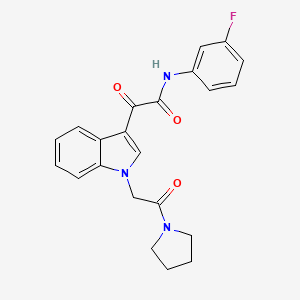

![N-(furan-2-ylmethyl)-6-(pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2421672.png)

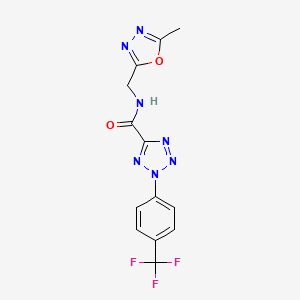

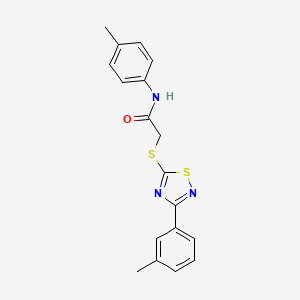

![{4-[(6-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]phenyl}dimethylamine](/img/structure/B2421674.png)

![N-(4-chloro-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B2421675.png)

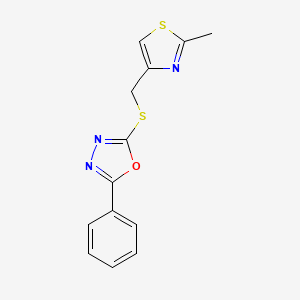

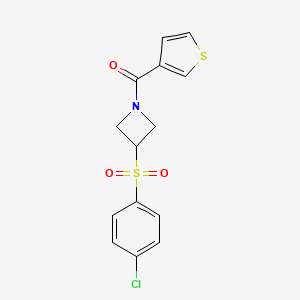

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2421677.png)

![N-ethyl-N-(3-methylphenyl)-N'-(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propane-1,3-diamine](/img/structure/B2421685.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2421686.png)